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Introduction
Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose), is a

ketohexose that has garnered significant interest in various scientific fields, including drug

discovery and food science. Its unique structural properties and stereochemical arrangement

contribute to its distinct biological activities. This technical guide provides a comprehensive

overview of the nomenclature and stereochemistry of psicofuranose, including its various

isomers and anomers. It further details experimental protocols for its synthesis, purification, and

structural characterization, and presents key physicochemical data in a comparative format.

Nomenclature
The systematic naming of psicofuranose follows the rules established by the International

Union of Pure and Applied Chemistry (IUPAC). The nomenclature specifies the stereochemistry

at each chiral center, the anomeric configuration, and the furanose ring structure.

Common and Systematic Names of Psicofuranose Isomers:
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Common Name Systematic IUPAC Name

α-D-Psicofuranose
(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-

2,3,4-triol[1]

β-D-Psicofuranose
(2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-

2,3,4-triol[2]

α-L-Psicofuranose
(2R,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-

2,3,4-triol

β-L-Psicofuranose
(2S,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-

2,3,4-triol[3]

Psicofuranose is also known by other synonyms such as Furanallulose.[2]

Stereochemistry
The stereochemistry of psicofuranose is defined by the spatial arrangement of its substituent

groups around its chiral centers and the anomeric carbon. As a ketohexose, psicose has three

chiral centers (C3, C4, and C5). The "D" or "L" designation is determined by the configuration

of the chiral center furthest from the anomeric carbon (C5). In the furanose ring form, the

anomeric carbon (C2) becomes a new chiral center, giving rise to two anomers: α and β.

The α anomer is defined as having the hydroxyl group on the anomeric carbon on the opposite

side of the ring from the CH₂OH group at C5 in the Fischer projection. Conversely, the β

anomer has the anomeric hydroxyl group on the same side as the C5 CH₂OH group.
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Physicochemical Properties
The different stereoisomers of psicofuranose exhibit distinct physicochemical properties. The

following table summarizes available quantitative data for the anomers of D- and L-

psicofuranose.
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Property
α-D-
Psicofuranose

β-D-
Psicofuranose

α-L-
Psicofuranose

β-L-
Psicofuranose

Molecular

Formula
C₆H₁₂O₆ C₆H₁₂O₆ C₆H₁₂O₆ C₆H₁₂O₆

Molecular Weight

( g/mol )
180.16[1] 180.16[2] 180.16 180.16[3]

Melting Point

(°C)
Not available Not available

76 (for 6-deoxy

derivative)[4]
Not available

Specific Rotation

[α]D
Not available Not available Not available Not available

Solubility in

Water
High High High High

Solubility in

Ethanol
Moderate Moderate Moderate Moderate

Solubility in

Methanol
Moderate Moderate Moderate Moderate

Note: Specific quantitative data for melting point, specific rotation, and solubility of all

psicofuranose anomers is not readily available in the literature. The melting point provided for

α-L-psicofuranose is for its 6-deoxy derivative and may differ from the parent compound. The

solubility of sugars like psicose in water is generally high, while it is moderate in alcohols like

ethanol and methanol.[5][6][7][8][9]

Experimental Protocols
Synthesis of D-Psicofuranose
4.1.1. Enzymatic Synthesis from D-Fructose

This protocol describes the conversion of D-fructose to D-psicose, which exists in equilibrium

with its furanose forms, using D-tagatose 3-epimerase.
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D-Fructose

D-Psicose (in equilibrium with
α/β-D-Psicofuranose)

 Epimerization at C3 

D-Tagatose 3-Epimerase
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Materials:

D-Fructose

D-Tagatose 3-epimerase (e.g., from Pseudomonas cichorii)

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

Reaction vessel

Water bath or incubator

Quenching reagent (e.g., 0.1 M HCl)

Neutralizing reagent (e.g., 0.1 M NaOH)

Procedure:

Prepare a solution of D-fructose in the buffer solution at the desired concentration (e.g., 10%

w/v).

Equilibrate the D-fructose solution to the optimal temperature for the D-tagatose 3-epimerase

(typically around 50-60°C).

Add the D-tagatose 3-epimerase to the reaction vessel. The enzyme concentration should be

optimized for efficient conversion.
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Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 24-48

hours), monitoring the progress of the reaction by techniques such as HPLC.

Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by

adding a quenching reagent to lower the pH and inactivate the enzyme.

Neutralize the reaction mixture with a suitable base.

The resulting solution contains a mixture of D-fructose and D-psicose (which includes

psicofuranose forms). Proceed with purification.

Purification by Column Chromatography
This protocol outlines the separation of psicofuranose from a reaction mixture using silica gel

column chromatography.
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Materials:
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Crude psicofuranose mixture

Silica gel (60 Å, 230-400 mesh)

Chromatography column

Eluent solvents (e.g., ethyl acetate, methanol, or a mixture)

Collection tubes

Thin-layer chromatography (TLC) plates and chamber

Visualizing agent for TLC (e.g., p-anisaldehyde stain)

Rotary evaporator

Procedure:

Column Packing: Prepare a slurry of silica gel in the initial eluent solvent. Pour the slurry into

the chromatography column and allow it to pack uniformly, ensuring no air bubbles are

trapped.

Sample Loading: Dissolve the crude psicofuranose mixture in a minimal amount of the

eluent. Carefully load the sample onto the top of the silica gel bed.

Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting

with a less polar solvent and gradually increasing the polarity (e.g., by increasing the

proportion of methanol in an ethyl acetate/methanol mixture), is often effective for separating

sugars.

Fraction Collection: Collect the eluate in a series of fractions.

Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent

system, and visualize the spots using a staining agent.

Pooling and Evaporation: Combine the fractions containing pure psicofuranose, as

identified by TLC. Remove the solvent from the pooled fractions using a rotary evaporator to
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obtain the purified psicofuranose.

Structural Analysis
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry

of psicofuranose in solution. Both ¹H and ¹³C NMR are employed to identify the different

anomers and their conformations.

Sample Preparation:

Dissolve 5-10 mg of the purified psicofuranose sample in approximately 0.6 mL of a

deuterated solvent (e.g., D₂O or DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the solution is homogeneous and free of any particulate matter.

Data Acquisition (General Parameters for a 500 MHz Spectrometer):
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Experiment Parameter Typical Value

¹H NMR Pulse Program zg30

Number of Scans 16-64

Spectral Width 10-12 ppm

Acquisition Time 2-4 s

Relaxation Delay 1-2 s

¹³C NMR Pulse Program zgpg30

Number of Scans 1024-4096

Spectral Width 200-240 ppm

Acquisition Time 1-2 s

Relaxation Delay 2-5 s

2D Experiments

(COSY, HSQC, HMBC)

Standard manufacturer pulse

programs and parameters are

generally a good starting point

and can be optimized.

Expected Chemical Shifts and Coupling Constants: The chemical shifts and coupling constants

in the NMR spectra are highly sensitive to the stereochemistry and conformation of the

psicofuranose ring.

¹H NMR: Anomeric protons (H3, H4, H5) typically resonate in the downfield region. The

coupling constants between adjacent protons (e.g., J₃,₄, J₄,₅) provide crucial information

about the dihedral angles and thus the ring conformation.

¹³C NMR: The anomeric carbon (C2) resonates at a characteristic downfield chemical shift.

The chemical shifts of the other ring carbons are also indicative of the specific isomer and

anomer.[1][10][11][12][13][14][15][16][17]

4.3.2. X-ray Crystallography
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X-ray crystallography provides a definitive three-dimensional structure of psicofuranose in the

solid state, confirming the stereochemistry and revealing detailed conformational information.

Crystal Growth:

Dissolve the purified psicofuranose in a suitable solvent (e.g., water, ethanol, or a mixture)

to create a supersaturated solution.

Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the

solution in a loosely capped vial or by vapor diffusion methods.

Single crystals suitable for X-ray diffraction should form over a period of days to weeks.[4]

Data Collection:

Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each

dimension).

Mount the crystal on a goniometer head.

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-

ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement: The collected diffraction data is processed to determine the

unit cell parameters and space group. The structure is then solved using direct methods or

Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Conclusion
This technical guide has provided a detailed overview of the nomenclature and stereochemistry

of psicofuranose, a molecule of growing importance in scientific research. The provided

experimental protocols for synthesis, purification, and structural analysis offer a practical

framework for researchers working with this rare sugar. The compilation of physicochemical

data, though currently incomplete in the public domain, serves as a valuable reference. Further
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research to fully characterize the properties of all psicofuranose stereoisomers will be crucial

for advancing their applications in drug development and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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